3-Benzylpyrazin-2-amine
Overview
Description
3-Benzylpyrazin-2-amine is an organic compound with the molecular formula C11H11N3 It is a derivative of pyrazine, characterized by the presence of a benzyl group attached to the pyrazine ring
Mechanism of Action
Target of Action
The primary targets of 3-Benzylpyrazin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators of inflammation. Mitogen-activated protein kinase 14, on the other hand, is a part of the MAP kinase signal transduction pathway, which is involved in cellular responses to a variety of stimuli .
Mode of Action
It is believed that the compound interacts with these proteins, potentially altering their function and leading to changes in the cellular processes they are involved in .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to inflammation and cellular response to stimuli . The downstream effects of these changes could include alterations in cellular signaling, immune response, and potentially other cellular processes.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its targets, it is likely that the compound could have effects on cellular signaling and immune response . .
Action Environment
It is known that many factors, including temperature, ph, and the presence of other compounds, can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Cellular Effects
Pyridazine-based systems, which are structurally similar to pyrazines, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Molecular Mechanism
A study on a similar compound, benzoxazine, suggests a possible reaction mechanism involving nucleophilic substitution at the carbon atom in the oxazine ring by the amine, thermal decomposition of the resulting aminomethanaminium structure, and electrophilic addition of the newly formed iminium ion with the aromatic ring .
Dosage Effects in Animal Models
The dosage effects of 3-Benzylpyrazin-2-amine in animal models have not been reported. Understanding the effects of different dosages is essential in determining the therapeutic window and potential toxicity of a compound .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Subcellular Localization
Understanding where a compound localizes within a cell can provide insights into its potential roles and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with benzylamine. One common method is the nucleophilic substitution reaction where benzylamine reacts with 2-chloropyrazine under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, reduced amine derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
3-Benzylpyrazin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 3-Benzylpyridine-2,3-diamine
- 3-(Benzyloxy)pyridin-2-amine
- Pyrrolopyrazine derivatives
Comparison: 3-Benzylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMTUMRZWRCBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376298 | |
Record name | 3-benzylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185148-51-0 | |
Record name | 3-benzylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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